molecular formula C11H14O3 B8408846 2-(Oxirane-2-ylmethoxy)-2-phenylethanol

2-(Oxirane-2-ylmethoxy)-2-phenylethanol

Cat. No.: B8408846
M. Wt: 194.23 g/mol
InChI Key: ZMBAEACKTRYRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxirane-2-ylmethoxy)-2-phenylethanol is a derivative of 2-phenylethanol, a naturally occurring aromatic alcohol with a rose-like odor. 2-Phenylethanol is widely found in essential oils of flowers (e.g., roses, jasmine) and is synthesized by fungi, yeasts, and plants . It is valued in perfumery, food flavoring, and pharmaceuticals due to its pleasant aroma and bioactive properties .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(oxiran-2-ylmethoxy)-2-phenylethanol

InChI

InChI=1S/C11H14O3/c12-6-11(14-8-10-7-13-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2

InChI Key

ZMBAEACKTRYRSI-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC(CO)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-phenylethanol and their properties:

Compound Name Structural Difference Sources/Production Key Applications Biological Activities
2-Phenylethanol -OH group attached to phenethyl backbone Flowers (rose, jasmine), fungi, yeasts Perfumes, food flavoring, antimicrobial agents Antioxidant , antimicrobial , low cytotoxicity
Hydroxytyrosol -OH groups at 3,4 positions on phenyl ring Olive oil, plant extracts Dietary supplements, cosmetics, pharmaceuticals Potent antioxidant, anti-inflammatory
Tyrosol -OH group at para position on phenyl ring Olive oil, wine, beer Antioxidant additives, pharmaceuticals Moderate antioxidant, cardioprotective
2-Phenylethyl Acetate Esterified form (acetyl group) Microbial biotransformation Floral fragrances, food aromas Enhanced volatility for fragrance delivery
Synthesized α-Alkylated Derivatives Alkyl groups added to carbonyl backbone Chemical synthesis (e.g., quinazolinone derivatives) Antimicrobial agents, drug intermediates Antimicrobial activity against pathogens

Key Research Findings

Antioxidant Activity: Hydroxytyrosol exhibits superior antioxidant capacity compared to 2-phenylethanol due to its catechol structure (3,4-dihydroxyphenyl group) . 2-Phenylethanol derivatives, such as hydroxylated forms, are promising for antioxidant applications in cosmetics and nutraceuticals .

Cytotoxicity and Safety: 2-Phenylethanol demonstrates lower cytotoxicity compared to other volatile compounds. For example, rose oil with high 2-phenylethanol content (35.89%) showed higher cell viability than oils with lower concentrations . In contrast, capric acid and other fatty acids exhibit higher cytotoxicity than 2-phenylethanol in microbial inhibition assays .

Antimicrobial Properties: 2-Phenylethanol produced by Trichoderma fungi inhibits postharvest fruit rot pathogens .

Industrial Production: Microbial biosynthesis (e.g., Kluyveromyces marxianus) and solid-state fermentation using agro-industrial waste are sustainable methods for producing 2-phenylethanol and its esters . Chemical synthesis routes, such as asymmetric catalysis, enable the production of enantiomerically pure derivatives for pharmaceutical use .

Functional Advantages and Limitations

  • 2-Phenylethanol: Advantages: Natural origin, low toxicity, broad application in flavors and fragrances. Limitations: Limited stability under oxidative conditions, moderate bioactivity .
  • Hydroxytyrosol :

    • Advantages: Exceptional antioxidant activity, health benefits in Mediterranean diets.
    • Limitations: High production costs due to reliance on olive oil extracts .
  • Synthetic Derivatives (e.g., α-alkylated): Advantages: Tailored bioactivity for antimicrobial or pharmaceutical use.

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